molecular formula C12H13BrClNO4S B12127370 1-(4-Bromo-2-chlorobenzenesulfonyl)piperidine-4-carboxylic acid

1-(4-Bromo-2-chlorobenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B12127370
M. Wt: 382.66 g/mol
InChI Key: WITZCUQPINOBNC-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorobenzenesulfonyl)piperidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a bromine and chlorine atom on a benzene sulfonyl group

Preparation Methods

The synthesis of 1-(4-Bromo-2-chlorobenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzene sulfonyl chloride derivative. The synthetic route may include:

    Bromination and Chlorination:

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride (SO2Cl2) under controlled conditions.

    Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving appropriate precursors.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide (CO2) under specific conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Bromo-2-chlorobenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions using nucleophiles such as hydroxide ions (OH-) or amines (NH2R).

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-2-chlorobenzenesulfonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(4-Bromo-2-chlorobenzenesulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Bromobenzenesulfonyl)piperidine-4-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    1-(4-Chlorobenzenesulfonyl)piperidine-4-carboxylic acid: Lacks the bromine substituent, leading to differences in chemical properties and applications.

    1-(4-Bromo-2-fluorobenzenesulfonyl)piperidine-4-carboxylic acid:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13BrClNO4S

Molecular Weight

382.66 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)sulfonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C12H13BrClNO4S/c13-9-1-2-11(10(14)7-9)20(18,19)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)

InChI Key

WITZCUQPINOBNC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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